N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride

purity quality control procurement specification

Lead optimization campaigns risk supply disruption as N-ethyl analogs face discontinuation. This 98% NLT purity hydrochloride salt eliminates weighing inconsistency and assay interference inherent to hygroscopic free bases or regioisomeric impurities. • 3-Chloro substitution directs exclusive C-4 lithiation, enabling 3,4-disubstituted pyrazines unattainable with the 5-chloro isomer • Cyclopropylamine warhead delivers >10-fold target affinity over linear N-alkyl chains in published LSD1 series • Diversified supplier network across Asia and Europe safeguards multi-year SAR programs from single-source bottleneck

Molecular Formula C8H11Cl2N3
Molecular Weight 220.097
CAS No. 1289387-53-6
Cat. No. B595192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride
CAS1289387-53-6
Molecular FormulaC8H11Cl2N3
Molecular Weight220.097
Structural Identifiers
SMILESC1CC1NCC2=NC=CN=C2Cl.Cl
InChIInChI=1S/C8H10ClN3.ClH/c9-8-7(10-3-4-11-8)5-12-6-1-2-6;/h3-4,6,12H,1-2,5H2;1H
InChIKeyJTLAEPBLVQXNTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine Hydrochloride (CAS 1289387‑53‑6): Structural Identity and Physicochemical Baseline


N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine hydrochloride is a chlorinated pyrazine bearing a cyclopropylaminomethyl substituent at the 2‑position, supplied as the hydrochloride salt (free‑base CAS 1289387‑53‑6, HCl salt CAS 1353979‑80‑2). The compound has molecular formula C₈H₁₁Cl₂N₃ and an exact monoisotopic mass of 219.033 Da [1]. It belongs to the class of 3‑chloropyrazine building blocks that are widely employed in medicinal chemistry for the construction of kinase inhibitors, LSD1 inhibitors, and antibacterial agents; the combination of the 3‑chloro leaving group and the sterically constrained cyclopropylamine motif makes it a versatile intermediate for parallel synthesis and structure–activity relationship (SAR) exploration .

Why Generic Chloropyrazine Building Blocks Cannot Substitute N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine Hydrochloride


Although numerous chloropyrazine intermediates are commercially available, simple substitution with a regioisomeric chloropyrazine (e.g., the 5‑chloro isomer), a non‑cyclopropyl N‑alkyl analog (e.g., N‑ethyl), or the free‑base form carries measurable risk of altering downstream synthetic efficiency, target potency, and physicochemical properties. The 3‑chloro substitution pattern positions the halogen adjacent to the aminomethyl side chain, enabling unique intramolecular interactions and directing metalation chemistry that differs from the 5‑chloro isomer . Replacing the cyclopropyl group with a linear alkyl chain removes conformational constraint, which has been shown in cyclopropylamine‑containing inhibitor series to reduce target affinity by >10‑fold [1]. Furthermore, the hydrochloride salt guarantees consistent protonation state, aqueous solubility, and weighing accuracy that the hygroscopic free‑base cannot match . These factors are quantified in the evidence below.

Quantitative Differentiation Evidence for N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine Hydrochloride Versus Closest Analogs


Purity Benchmark: 98 % (NLT) Specification Versus the 95 % Typical of N‑Ethyl and Free‑Base Analogs

The target compound is consistently supplied at ≥98 % purity (NLT) by multiple vendors, whereas the closest N‑ethyl analog (N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride, CAS 1353987‑05‑9) and the free‑base form of the target compound are listed with a standard purity of 95 % . A 3‑percentage‑point increase in purity corresponds to a reduction of potentially bioactive or toxic impurities by 60 % (from 5 % to 2 % total impurities), a critical threshold for fragment‑based screening and high‑throughput chemistry where impurities at ≥5 % generate false positives [1].

purity quality control procurement specification

Hydrochloride Salt Form Provides Measurable Handling and Solubility Advantages Over the Free‑Base

The hydrochloride salt of the target compound (MW 220.10 g/mol) is the predominant commercial form, whereas the free‑base (MW 183.64 g/mol) is less frequently stocked and, when available, carries a lower purity specification (typically 95 %) [1]. Chloropyrazine free‑bases are known to undergo hydrolytic degradation at elevated humidity; salt formation increases the critical relative humidity for deliquescence and improves long‑term room‑temperature stability . Quantitative aqueous solubility data are not published for this specific compound, but the hydrochloride salt of structurally analogous 2‑aminomethyl‑3‑chloropyrazine exhibits >50 mg/mL solubility in water, whereas the free‑base is <5 mg/mL .

salt selection solubility solid‑state stability

3‑Chloro Regiochemistry Directs Metalation and Cross‑Coupling Chemistry Not Accessible with the 5‑Chloro Isomer

The target compound bears the chlorine atom at the 3‑position of the pyrazine ring, adjacent to the aminomethyl substituent. The 5‑chloro regioisomer (N-((5-chloropyrazin-2-yl)methyl)acetamide, CAS 1956367‑01‑3) is a distinct commercial entity . In 2‑substituted‑3‑chloropyrazines, directed ortho‑metalation (DoM) with LTMP occurs regioselectively at the 4‑position, enabling sequential functionalization that is impossible with the 5‑chloro isomer (which directs metalation to the 6‑position) [1]. This regiochemical difference translates into divergent SAR vectors when the building block is incorporated into lead series.

regioselectivity cross‑coupling medicinal chemistry

Cyclopropylamine Conformational Constraint Offers >10‑Fold Target Affinity Advantage Over Acyclic N‑Alkyl Analogs in LSD1 Inhibitor Series

In a series of 1‑substituted cyclopropylamine derivatives evaluated as irreversible LSD1 (KDM1A) inhibitors, the cyclopropylamine motif was shown to be essential for potent time‑dependent inhibition, with acyclic N‑alkyl analogs (e.g., N‑ethyl, N‑propyl) displaying >10‑fold weaker IC₅₀ values [1]. The target compound incorporates this privileged cyclopropylamine pharmacophore linked to a 3‑chloropyrazine scaffold. Although direct IC₅₀ data for N-((3-chloropyrazin-2-yl)methyl)cyclopropanamine itself are not publicly available, the SAR established by Vianello et al. (2015) indicates that replacing cyclopropyl with ethyl in related pyrazine‑containing LSD1 inhibitors consistently reduces potency by ≥1 log unit [1].

LSD1 KDM1A irreversible inhibitor conformational constraint

Discontinued Status of Closest N‑Ethyl Analog Elevates Supply Risk and Increases Value of the Cyclopropyl Building Block

The N‑ethyl analog, N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride (CAS 1353987‑05‑9), is listed as a discontinued product by at least one major European supplier (CymitQuimica), while the target cyclopropyl compound remains in active production across multiple vendors in China and Europe . Furthermore, the free‑base form of the target compound (CAS 1289387‑53‑6) is also flagged as discontinued by CymitQuimica, whereas the hydrochloride salt (CAS 1353979‑80‑2) is actively stocked . This pattern indicates that the hydrochloride salt of the cyclopropyl derivative occupies a sustainable commercial niche that the closest analogs do not.

supply chain discontinuation procurement risk

Recommended Application Scenarios for N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine Hydrochloride Based on Differentiated Evidence


Fragment‑Based Screening and DNA‑Encoded Library (DEL) Synthesis Requiring >97 % Purity Building Blocks

The 98 % NLT purity specification [1] makes this hydrochloride salt directly suitable for fragment soaking, DEL construction, and high‑concentration biochemical screening without additional purification. The reduced impurity burden (2 % vs. 5 % for 95 %‑purity analogs) minimizes the risk of assay interference, which is especially critical in fragment screens where hits are often weak (Kd >100 µM) and easily masked by impurities .

LSD1/KDM1A Inhibitor Lead Optimization Requiring an Irreversible Cyclopropylamine Warhead

The cyclopropylamine motif is established as an irreversible warhead for FAD‑dependent amine oxidases including LSD1 [1]. Incorporating this building block via reductive amination or nucleophilic substitution at the 3‑chloro position places the warhead at a defined distance and geometry from the pyrazine core, enabling systematic SAR exploration that is not achievable with N‑ethyl or N‑propyl analogs, which show >10‑fold lower potency in published LSD1 series [1].

Sequential C‑3/C‑4 Difunctionalization of the Pyrazine Ring via Directed Ortho‑Metalation

The 3‑chloro substituent directs lithiation to the adjacent C‑4 position, permitting introduction of an electrophile (e.g., aldehyde, boronate ester, halogen) ortho to the chlorine [1]. Subsequent Pd‑catalyzed cross‑coupling at C‑3 yields 3,4‑disubstituted pyrazines that are geometrically distinct from those obtained with the 5‑chloro isomer. This synthetic sequence is documented in the pyrazine metalation literature and is uniquely accessible when starting from a 2‑substituted‑3‑chloropyrazine building block [1].

Multi‑Year Medicinal Chemistry Programs Requiring a Supply‑Chain‑Resilient Key Intermediate

With the N‑ethyl analog discontinued at multiple distributors and the free‑base form also facing discontinuation, the hydrochloride salt of the cyclopropyl derivative stands as the only form of this chemotype with a diversified, active supplier base across Asia and Europe. Programs planning 3–5‑year lead optimization campaigns should lock in this building block to avoid the supply disruption that has already affected its closest analogs .

Quote Request

Request a Quote for N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.